molecular formula C8H11NO2 B2795607 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1547444-68-7

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2795607
CAS No.: 1547444-68-7
M. Wt: 153.181
InChI Key: HNRQYYDXOAZYMG-UHFFFAOYSA-N
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Description

1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid is a versatile pyrrole-based chemical intermediate designed for research and development applications. Pyrrole derivatives are a prominent class of nitrogen-containing heterocycles widely utilized in medicinal chemistry and drug discovery for their diverse pharmacological properties. The distinct 1-ethyl and 2-methyl substitutions on the pyrrole-3-carboxylic acid core make this compound a valuable bifunctional scaffold for designing novel molecules. The carboxylic acid group at the 3-position allows for further derivatization, particularly through amide coupling reactions to create potential bioactive compounds, while the N-ethyl group can influence the molecule's lipophilicity and metabolic profile. The primary research applications of this compound lie in its use as a building block for the synthesis of more complex structures. It is particularly useful in the exploration of new multifunctional ligands with potential psychotropic activity and in the development of compounds for neuropharmacology research, such as acetylcholinesterase inhibitors or antioxidants relevant to neurodegenerative diseases. Researchers can employ standard coupling reagents like TBTU or carbodiimides in the presence of a base such as DIPEA to facilitate amide bond formation with various amines. As with all pyrrole derivatives, careful spectral analysis (including 1H NMR, 13C NMR, and IR spectroscopy) is recommended to confirm the structure of subsequent reaction products. Disclaimer: This product is intended for research purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all applicable local, state, and national regulations.

Properties

IUPAC Name

1-ethyl-2-methylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(6(9)2)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRQYYDXOAZYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester, which is then hydrolyzed to yield the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from pyrrole structures. For instance, derivatives of 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid have been investigated for their ability to induce apoptosis in cancer cells. Research demonstrated that these compounds could significantly cleave Poly ADP ribose polymerase (PARP) and caspase-3, markers indicative of apoptosis, in xenograft tumor models .

Study Compound Effect Methodology
Study 1This compoundInduces apoptosisIn vivo analysis in SCID mice
Study 2Related pyrrole derivativesAntitumor activityWestern blot analysis for PARP and caspase-3 cleavage

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives are being explored for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Dye Intermediates

This compound serves as a key intermediate in the synthesis of dyes and pigments used in textiles and plastics. The unique properties of pyrrole derivatives allow for vibrant colors and stability under various environmental conditions .

Corrosion Inhibitors

The compound has been studied for its potential use as a corrosion inhibitor in metal protection applications. Its ability to form protective films on metal surfaces can enhance durability and resistance to environmental degradation .

Synthesis of Complex Molecules

The compound is utilized in organic synthesis as a building block for more complex molecules. Its reactivity allows it to participate in various reactions such as cycloadditions, substitutions, and functional group transformations. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals .

Reaction Type Example Outcome
CycloadditionPyrrole derivatives with dienesFormation of new heterocyclic compounds
SubstitutionNucleophilic substitution reactionsIntroduction of functional groups

Study on Antitumor Activity

In a study published by PMC, researchers synthesized several pyrrole derivatives, including this compound, and evaluated their antitumor efficacy. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of apoptotic pathways .

Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties of pyrrole derivatives showed significant activity against both Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy against resistant strains .

Mechanism of Action

The mechanism by which 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid with structurally related pyrrole and heterocyclic carboxylic acids, focusing on molecular features, synthesis, properties, and applications.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Notes References
This compound C₈H₁₁NO₂ 153.18 1-ethyl, 2-methyl, 3-carboxylic acid Building block for Bcl-2/Bcl-xL inhibitors ; R&D applications
1H-Pyrrole-2-carboxylic acid C₅H₅NO₂ 111.10 Unsubstituted pyrrole, 2-carboxylic acid Forms hydrogen-bonded dimers; antitumor studies
1-Methyl-4-nitro-2-pyrrolecarboxylic acid C₆H₆N₂O₄ 170.12 1-methyl, 4-nitro, 2-carboxylic acid Decarboxylates to nitro-pyrrole derivatives
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid C₁₀H₁₀N₂O₂ 190.20 Pyrrole fused with pyridine; 3-carboxylic acid Intermediate in heterocyclic synthesis
2-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid C₈H₁₁NO₂ 153.18 Substituent positions swapped (2-ethyl, 1-methyl) Predicted pKa = 5.63; altered solubility

Physicochemical Properties

  • Acidity : The pKa of 2-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (a positional isomer) is predicted to be 5.63 , suggesting moderate acidity influenced by substituent electron-withdrawing/donating effects . The target compound likely exhibits similar behavior.

Biological Activity

1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic acid (commonly referred to as Compound 14) is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrole ring with an ethyl and a methyl substituent, along with a carboxylic acid group. Its molecular formula is C8_{8}H9_{9}N1_{1}O2_{2}, and it has a molecular weight of approximately 153.16 g/mol.

Research indicates that this compound exhibits senolytic activity , which refers to its ability to selectively induce death in senescent cells. Senescent cells are known to contribute to aging and various age-related diseases. The compound has been shown to interact with key proteins involved in the regulation of cell survival and apoptosis, particularly through its effects on the Bcl-2 family of proteins.

1. Cancer Treatment

One significant area of research involves the use of this compound in combination therapies for treating acute myeloid leukemia (AML). Studies have demonstrated that when used alongside antineoplastic antibiotics such as Actinomycin D, it enhances the efficacy of treatment by targeting mitochondrial dysfunction in cancer cells. This combination has been shown to disrupt the NPM1c/PML axis, which is crucial for the proliferation of certain leukemic cells .

2. Senolytic Therapy

The compound's ability to induce senolysis suggests potential applications in age-related therapies. By selectively eliminating senescent cells, it may help alleviate symptoms associated with aging and improve tissue regeneration. In vitro studies have indicated that this compound can effectively reduce the viability of senescent human epithelial cells without affecting non-senescent cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Study Focus Findings
Zhou et al. (2012)Senolytic ActivityDemonstrated selective toxicity towards senescent cells; effective in reducing markers of cellular senescence .
Patent WO2020092117A2Combination TherapyShowed enhanced efficacy in AML models when combined with Bcl-2 inhibitors; significant reduction in cell viability observed .
Patent US10981927B2Mitochondrial TargetingHighlighted the role of mitochondrial dysfunction in AML; suggested that the compound could restore normal mitochondrial function .

Q & A

Q. What are the common synthetic routes for 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions or functionalization of pre-existing pyrrole rings. For example, alkylation of pyrrole-3-carboxylic acid derivatives with ethyl and methyl halides under basic conditions (e.g., NaH/DMF) can introduce substituents. Ethyl ester intermediates (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate) are often hydrolyzed to yield the carboxylic acid . Key steps include refluxing in polar aprotic solvents and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity. For example, methyl groups at C2 and ethyl at C1 produce distinct splitting patterns in 1H^1H NMR .
  • FT-IR : Confirms the carboxylic acid group via O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
  • LC-MS/HPLC : Validates purity (>95%) and molecular weight (153.18 g/mol) .

Q. How can researchers mitigate hygroscopicity during storage?

Store the compound under inert gas (argon/nitrogen) in airtight containers with desiccants (e.g., silica gel). Lyophilization is recommended for long-term storage of acid derivatives to prevent hydrolysis .

Advanced Research Questions

Q. What computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations, such as those using the B3LYP functional with 6-31G(d) basis sets, model electron density distribution and predict reaction sites. For pyrrole derivatives, the Laplacian of the electron density identifies nucleophilic/electrophilic regions, aiding in understanding substituent effects on aromaticity and acidity . Correlation-energy formulas (e.g., Colle-Salvetti) can refine electronic structure predictions .

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization?

Q. How can this compound serve as a building block for bioactive molecules?

The carboxylic acid group enables conjugation with amines (e.g., peptide coupling via EDC/HOBt) to generate amides for drug candidates. For example, analogues with trifluoromethyl groups (see ) show antitumor activity. In vitro assays (e.g., kinase inhibition) validate bioactivity, while molecular docking studies (AutoDock Vina) predict target binding .

Data Contradiction Analysis

Q. Why do different studies report varying pKa values for pyrrole carboxylic acids?

Discrepancies arise from solvent effects (aqueous vs. DMSO) and substituent electronic contributions. Computational pKa prediction tools (e.g., COSMO-RS) account for solvation, while experimental validation via potentiometric titration in standardized buffers resolves conflicts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Alkylation agentEthyl iodide, Methyl bromide
SolventDMF, 0°C to RT
CatalystNaH
Hydrolysis6M HCl, reflux

Q. Table 2. Computational Modeling Inputs

MethodBasis SetSoftwareOutput Metrics
DFT (B3LYP)6-31G(d)GaussianHOMO-LUMO gap, ESP maps
Molecular DynamicsOPLS-AAGROMACSSolvent interaction

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